molecular formula C23H18N6O2S B606570 CDK2-Inhibitor 73

CDK2-Inhibitor 73

Katalognummer B606570
Molekulargewicht: 442.5 g/mol
InChI-Schlüssel: FUGRWXRQJGJIER-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

CDK2-IN-4 is a highly selective inhibitor of cyclin-dependent kinase 2 (CDK2). Cyclin-dependent kinase 2 is a crucial enzyme involved in the regulation of the cell cycle, particularly in the transition from the G1 phase to the S phase. CDK2-IN-4 has shown significant potential in cancer research due to its ability to selectively inhibit CDK2, thereby preventing uncontrolled cell proliferation, which is a hallmark of cancer .

Wissenschaftliche Forschungsanwendungen

CDK2-IN-4 has a wide range of scientific research applications, including:

Wirkmechanismus

CDK2-IN-4 exerts its effects by selectively binding to the active site of cyclin-dependent kinase 2, thereby inhibiting its kinase activity. This inhibition prevents the phosphorylation of downstream targets, such as the retinoblastoma protein, which is essential for cell cycle progression from the G1 phase to the S phase. By blocking this pathway, CDK2-IN-4 effectively halts cell proliferation and induces apoptosis in cancer cells .

Safety and Hazards

While the Cdk2−/− phenotype suggests a selective CDK2 inhibitor will have a favorable safety profile, further investigation reveals that selective inhibition of CDK2/cyclin complexes can be relatively toxic for healthy cells due to the sequestration of cyclins and thus the loss of compensatory kinase activation .

Zukünftige Richtungen

The next generation of CDK inhibitors is also taking aim at CDK2 . There is a shift in focus to explore the structure–function relationship of CDK-containing multimeric complexes . These recent structural advances in CDK inhibitor mechanisms and in chemical probes which do not occupy the orthosteric ATP binding site can provide important insights for targeted CDK therapies .

Biochemische Analyse

Biochemical Properties

CDK2 Inhibitor 73 interacts with CDK2, a serine/threonine kinase that forms a complex with cyclin E to regulate the G1/S transition and promote DNA replication during the cell cycle . The compound exhibits high potency towards CDK2, but is significantly less active towards CDK1 . This selectivity makes CDK2 Inhibitor 73 a valuable tool for studies of cell cycle regulation .

Cellular Effects

CDK2 Inhibitor 73 has been shown to have significant effects on various types of cells and cellular processes. It can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, in cancer cells with CCNE1 amplification or overexpression, CDK2 Inhibitor 73 can induce G1 growth arrest and control tumor growth .

Molecular Mechanism

The molecular mechanism of action of CDK2 Inhibitor 73 involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . The compound binds to CDK2, inhibiting its activity and thereby disrupting the normal progression of the cell cycle . This results in the arrest of cell proliferation, which is a key factor in the growth of tumors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of CDK2 Inhibitor 73 have been observed to change over time . The compound exhibits stability and does not degrade rapidly, making it suitable for long-term studies . It has been shown to have long-term effects on cellular function in both in vitro and in vivo studies .

Dosage Effects in Animal Models

In animal models, the effects of CDK2 Inhibitor 73 have been found to vary with different dosages . At lower doses, the compound effectively controls tumor growth, while at higher doses, it may cause toxic or adverse effects . This highlights the importance of carefully determining the optimal dosage for therapeutic applications .

Metabolic Pathways

CDK2 Inhibitor 73 is involved in the regulation of several metabolic pathways. It interacts with enzymes and cofactors that are part of the cell cycle regulation pathway . The compound can also affect metabolic flux and metabolite levels, further influencing cellular function .

Transport and Distribution

Given its role in cell cycle regulation, it is likely that the compound interacts with various transporters or binding proteins, which could affect its localization or accumulation within cells .

Subcellular Localization

It is plausible that the compound may be directed to specific compartments or organelles within the cell due to targeting signals or post-translational modifications . Understanding the subcellular localization of CDK2 Inhibitor 73 could provide further insights into its activity and function .

Vorbereitungsmethoden

The synthesis of CDK2-IN-4 involves several steps, starting with the preparation of the core structure, followed by the introduction of various substituents to enhance its inhibitory activity. One common synthetic route involves the use of pyrazolo[3,4-d]pyrimidine derivatives. The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness .

Analyse Chemischer Reaktionen

CDK2-IN-4 undergoes several types of chemical reactions, including:

    Oxidation: This reaction can modify the functional groups on the compound, potentially altering its inhibitory activity.

    Reduction: This reaction can be used to reduce specific functional groups, affecting the compound’s stability and reactivity.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles, which can replace specific atoms or groups in the compound.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. .

Vergleich Mit ähnlichen Verbindungen

CDK2-IN-4 is unique due to its high selectivity for cyclin-dependent kinase 2 over other cyclin-dependent kinases, such as cyclin-dependent kinase 1. This selectivity is crucial for minimizing off-target effects and enhancing therapeutic efficacy. Similar compounds include:

CDK2-IN-4 stands out due to its exceptional selectivity and potency against cyclin-dependent kinase 2, making it a valuable tool in cancer research and potential therapeutic applications.

Eigenschaften

IUPAC Name

4-[[6-(3-phenylphenyl)-7H-purin-2-yl]amino]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N6O2S/c24-32(30,31)19-11-9-18(10-12-19)27-23-28-20(21-22(29-23)26-14-25-21)17-8-4-7-16(13-17)15-5-2-1-3-6-15/h1-14H,(H2,24,30,31)(H2,25,26,27,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUGRWXRQJGJIER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC=C2)C3=C4C(=NC(=N3)NC5=CC=C(C=C5)S(=O)(=O)N)N=CN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.